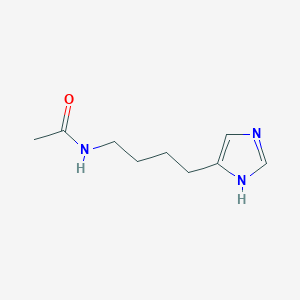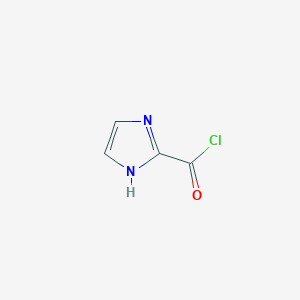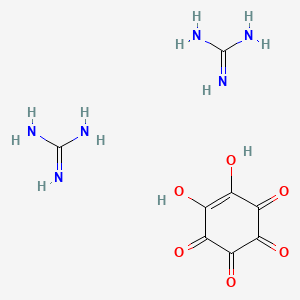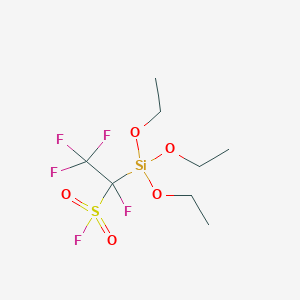![molecular formula C28H39BrO2 B12538147 2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one CAS No. 143036-61-7](/img/structure/B12538147.png)
2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one is a complex organic compound characterized by the presence of a bromine atom, a decyloxy group, and a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting ketones to alcohols.
Oxidation: Potassium permanganate (KMnO4) can oxidize the ketone to a carboxylic acid.
Major Products
Substitution: Formation of iodinated derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one involves its interaction with specific molecular targets. The bromine atom and the biphenyl structure allow the compound to engage in various binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Similar biphenyl structure with different substituents.
1,1’-Biphenyl, 4-bromo-2-fluoro-2’,6’-dimethoxy: Another biphenyl derivative with different functional groups.
Uniqueness
2-Bromo-1-[4’-(decyloxy)[1,1’-biphenyl]-4-yl]-4-methylpentan-1-one is unique due to the combination of the decyloxy group and the specific positioning of the bromine atom and the ketone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
143036-61-7 |
|---|---|
Formule moléculaire |
C28H39BrO2 |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
2-bromo-1-[4-(4-decoxyphenyl)phenyl]-4-methylpentan-1-one |
InChI |
InChI=1S/C28H39BrO2/c1-4-5-6-7-8-9-10-11-20-31-26-18-16-24(17-19-26)23-12-14-25(15-13-23)28(30)27(29)21-22(2)3/h12-19,22,27H,4-11,20-21H2,1-3H3 |
Clé InChI |
ZAUGZUHVSAMMGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(CC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)

![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)




![4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine](/img/structure/B12538101.png)
![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)


![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)

